N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Polymer Science and Material Properties
Research in polymer science has explored compounds with structural similarities to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, focusing on the synthesis and properties of novel polyamides with potential applications in high-performance materials. For instance, Hsiao et al. (2000) synthesized polyamides incorporating 4-tert-butylphenyl units, demonstrating their noncrystalline nature, excellent solubility in polar solvents, and superior thermal stability with glass transition temperatures above 200°C and 10% weight loss temperatures exceeding 480°C. These materials are promising for advanced applications due to their combination of flexibility, toughness, and thermal resistance (Hsiao, Yang, & Chen, 2000).
Catalysis and Synthetic Applications
In the realm of catalysis and synthetic organic chemistry, research has focused on the development of novel ligands and catalytic systems involving tert-butylphenyl units for asymmetric synthesis and hydrogenation reactions. For example, Imamoto et al. (2012) reported the synthesis of chiral phosphine ligands with tert-butylmethylphosphino groups, showcasing their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work highlights the utility of these ligands in synthesizing chiral pharmaceutical ingredients, offering a significant advancement in the field of asymmetric catalysis (Imamoto et al., 2012).
Synthetic Organic Chemistry
In synthetic organic chemistry, the versatility of tert-butylphenyl and related structures in facilitating novel synthetic routes and constructing complex molecules has been demonstrated. Jasch et al. (2012) explored the reactivity of tert-butyl phenylazocarboxylates, highlighting their utility as building blocks for creating azocarboxamides and modifying benzene rings through radical reactions. This research underscores the potential of such compounds in expanding the toolbox for synthetic chemists, enabling the generation of novel structures with diverse functional groups (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the mitochondrial complex II . This complex, also known as succinate dehydrogenase, plays a crucial role in the electron transport chain and the citric acid cycle, both of which are vital for energy production in cells .
Mode of Action
The compound binds to mitochondrial complex II, inhibiting its function .
Biochemical Pathways
By inhibiting mitochondrial complex II, the compound disrupts the electron transport chain and the citric acid cycle . These disruptions can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The inhibition of mitochondrial complex II can lead to a decrease in cellular energy production . This can have various effects at the molecular and cellular levels, potentially leading to cell death .
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)24-16-22(28)21-15-20(13-14-23(21)30-24)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOZGVAARRVLFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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